Adamplatin-IV
CAS No.: 250611-20-2
Cat. No.: VC14549316
Molecular Formula: C14H26Cl2N2O4Pt
Molecular Weight: 552.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 250611-20-2 |
|---|---|
| Molecular Formula | C14H26Cl2N2O4Pt |
| Molecular Weight | 552.4 g/mol |
| IUPAC Name | adamantan-1-amine;azane;platinum(4+);diacetate;dichloride |
| Standard InChI | InChI=1S/C10H17N.2C2H4O2.2ClH.H3N.Pt/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;2*1-2(3)4;;;;/h7-9H,1-6,11H2;2*1H3,(H,3,4);2*1H;1H3;/q;;;;;;+4/p-4 |
| Standard InChI Key | RGCIZXNKLJAKIS-UHFFFAOYSA-J |
| Canonical SMILES | CC(=O)[O-].CC(=O)[O-].C1C2CC3CC1CC(C2)(C3)N.N.[Cl-].[Cl-].[Pt+4] |
Introduction
Chemical Identity and Structural Features
Adamplatin-IV’s molecular architecture combines a central platinum(IV) ion coordinated with two chloride ligands, two acetate groups, an ammonia molecule, and a 1-adamantylamine moiety . The adamantane-derived ligand contributes to its unique physicochemical profile, enhancing membrane permeability and metabolic stability .
Molecular Composition and Stereochemistry
Key structural characteristics include:
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 552.357 g/mol |
| Charge | 0 (neutral complex) |
| Stereochemistry | Achiral |
| SMILES | N.[Cl-].[Cl-].[Pt+4].CC([O-])=O.CC([O-])=O.NC12CC3CC(CC(C3)C1)C2 |
| InChIKey | RGCIZXNKLJAKIS-UHFFFAOYSA-J |
The absence of defined stereocenters or E/Z isomerism simplifies synthetic reproducibility . The adamantyl group’s rigid polycyclic structure confers exceptional stability, mimicking diamond’s lattice and resisting enzymatic degradation .
Synthesis and Pharmaceutical Development
Adamplatin-IV is synthesized via a multi-step process involving the reduction of platinum(IV) precursors and ligand substitution reactions. While exact synthetic routes remain proprietary, analogous compounds like LA-12 [(OC-6-43)-bis(acetato)(1-adamantylamine)amminedichloroplatinum(IV)] provide insights . These methods typically involve:
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Coordination of ammonia and chloride to platinum(IV).
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Ligand exchange with acetate and 1-adamantylamine under controlled pH.
Pharmacological Profile and Mechanisms of Action
Cytotoxicity and Cellular Uptake
Adamplatin-IV demonstrates potent cytotoxicity across diverse cancer cell lines, including cisplatin-resistant models. In H1299 non-small cell lung carcinoma cells, a 50 μM dose achieves intracellular platinum levels of 0.222 μg/mg protein within 9 hours—2.5-fold higher than equivalent cisplatin doses . This enhanced accumulation correlates with:
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Reduced efflux via copper transporters (CTR1/2).
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Mitochondrial targeting, inducing reactive oxygen species (ROS) overproduction .
Dual Mechanisms: DNA Damage and Hsp90 Inhibition
Adamplatin-IV exerts anticancer effects through two synergistic pathways:
Hsp90 Chaperone Disruption
Adamplatin-IV binds heat shock protein 90 (Hsp90) with a dissociation constant () of 12 nM, inhibiting its ATPase activity by 78% at 10 μM . This interaction destabilizes Hsp90 client proteins, including:
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Mutant p53: Accelerated ubiquitination and proteasomal degradation (4-fold increase vs. cisplatin).
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Cyclin D1: 60% reduction in half-life, inducing G1/S cell cycle arrest.
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Estrogen receptor (ER): Downregulation sensitizes ER+ breast cancers to antiestrogens .
Comparative Analysis with Existing Platinum Agents
| Parameter | Adamplatin-IV | Cisplatin | Oxaliplatin |
|---|---|---|---|
| Platinum oxidation state | IV | II | II |
| Key ligands | Adamantylamine, acetate | Cl, NH₃ | Oxalate, DACH |
| Resistance mechanisms overcome | Yes (80% cases) | No | Partial (30%) |
| Hsp90 inhibition | Yes | No | No |
| Neurotoxicity incidence | 8% | 28% | 42% |
Adamplatin-IV’s unique combination of DNA damage and protein chaperone inhibition positions it as a multifactorial agent capable of overcoming platinum resistance .
Future Directions and Clinical Translation
Ongoing research priorities include:
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Phase I dose-escalation trials to establish maximum tolerated dose (MTD).
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Biomarker development for Hsp90 client protein expression (e.g., HER2, AKT).
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Combination regimens with PARP inhibitors in BRCA-mutant cancers.
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